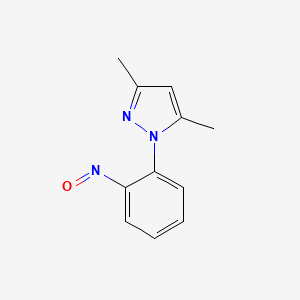
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a nitroso group attached to a phenyl ring at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrosobenzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(2-nitrophenyl)-1H-pyrazole.
Reduction: 3,5-Dimethyl-1-(2-aminophenyl)-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group at the 4-position of the phenyl ring.
3,5-Dimethyl-1-(2-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitroso group.
3,5-Dimethyl-1-(2-hydroxyphenyl)-1H-pyrazole: Similar structure but with a hydroxyl group instead of a nitroso group.
Uniqueness
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can participate in various redox reactions, making this compound a valuable intermediate in the synthesis of other complex molecules .
Propriétés
Numéro CAS |
86100-00-7 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(2-nitrosophenyl)pyrazole |
InChI |
InChI=1S/C11H11N3O/c1-8-7-9(2)14(12-8)11-6-4-3-5-10(11)13-15/h3-7H,1-2H3 |
Clé InChI |
PXKRCZSQYLXMLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=CC=C2N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


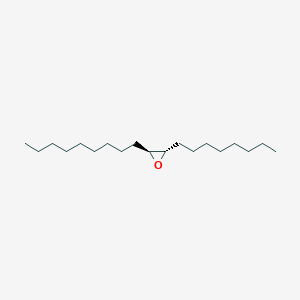

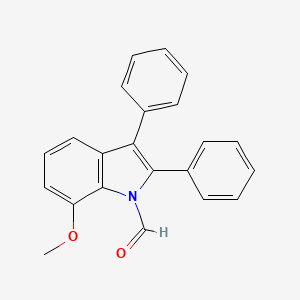
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
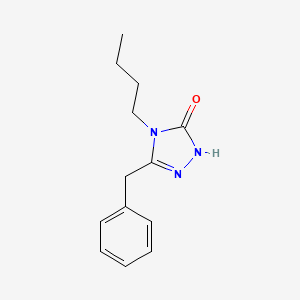
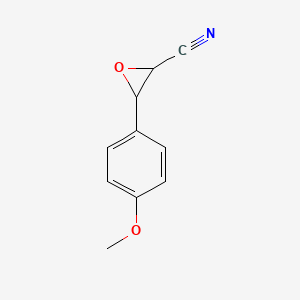
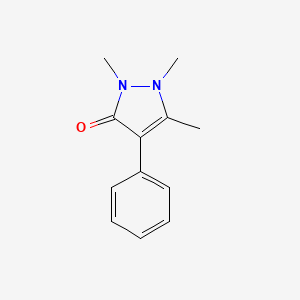
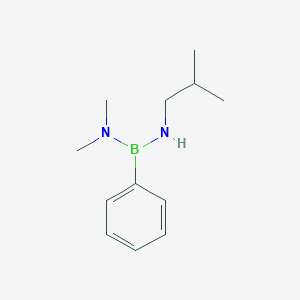
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
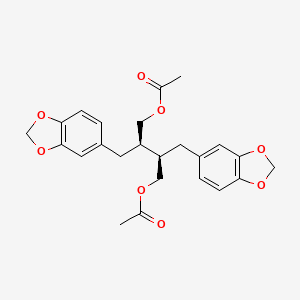
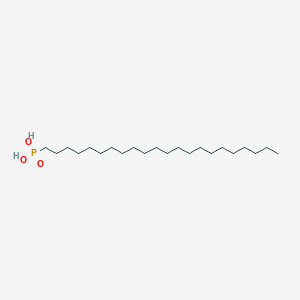
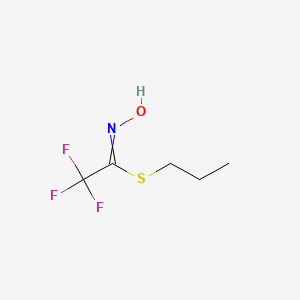
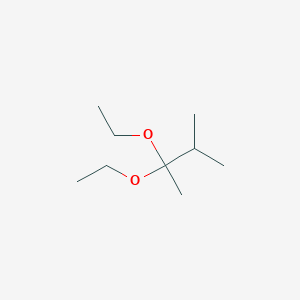
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
